N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene sulfonamide core, a piperidine ring, and a cyanophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Sulfonamide Core:
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonamide intermediate.
Attachment of the Cyanophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Sulfonamides: Compounds with similar naphthalene sulfonamide cores but different substituents.
Piperidine Derivatives: Molecules containing the piperidine ring with various functional groups.
Cyanophenyl Compounds: Compounds featuring the cyanophenyl group with different core structures.
Uniqueness
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
79422-95-0 |
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Molecular Formula |
C24H23N3O3S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)-2-oxo-2-piperidin-1-ylethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H23N3O3S/c25-17-18-11-13-20(14-12-18)23(24(28)27-15-4-1-5-16-27)26-31(29,30)22-10-6-8-19-7-2-3-9-21(19)22/h2-3,6-14,23,26H,1,4-5,15-16H2 |
InChI Key |
CZBWSHFVZWNSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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